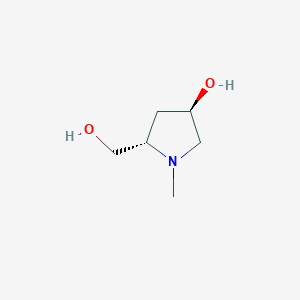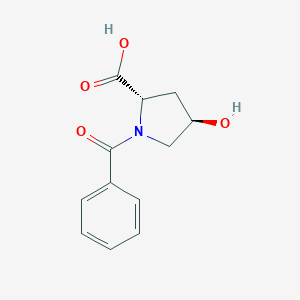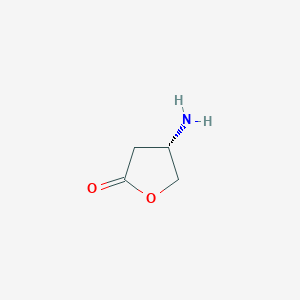
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol, also known as L-THP, is a naturally occurring compound found in various plants and animals. It has gained significant attention in scientific research due to its potential therapeutic properties in the treatment of various diseases. In
Mecanismo De Acción
The exact mechanism of action of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of inflammatory cells, such as macrophages. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol in lab experiments is its low toxicity. It has been shown to have a high safety profile, with no significant adverse effects reported in animal studies. However, one limitation is its low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol. One area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its potential use in the treatment of cancer, either alone or in combination with other chemotherapy agents. Additionally, more research is needed to understand the exact mechanism of action of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol and to improve its bioavailability for use in vivo.
Conclusion:
In conclusion, (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol is a promising compound with potential therapeutic properties. Its low toxicity and various biochemical and physiological effects make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and to improve its effectiveness in vivo.
Métodos De Síntesis
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol can be synthesized from the natural amino acid, L-proline. The synthesis involves a series of chemical reactions, including reduction, acylation, and hydrolysis. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to improve cognitive function and reduce anxiety and depression in animal studies.
Propiedades
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-3-6(9)2-5(7)4-8/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFHJDFJPFHQLP-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol | |
CAS RN |
107797-60-4 |
Source


|
| Record name | (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














